molecular formula C15H16BrN3OS B2930695 4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2415583-76-3

4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B2930695
CAS No.: 2415583-76-3
M. Wt: 366.28
InChI Key: MVVNJLXFGWHXMD-UHFFFAOYSA-N
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Description

The compound 4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole features a pyrazole core substituted at the 4-position with a bromine atom. A methyl group links the pyrazole to an azetidine ring, which is further functionalized with a 4-(methylsulfanyl)benzoyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight the importance of halogenation, heterocyclic substituents, and electronic effects in modulating activity .

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c1-21-14-4-2-12(3-5-14)15(20)18-7-11(8-18)9-19-10-13(16)6-17-19/h2-6,10-11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVNJLXFGWHXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the azetidinyl intermediate: This involves the reaction of 4-(methylsulfanyl)benzoyl chloride with an azetidine derivative under basic conditions.

    Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Cyclization: The final step involves the cyclization of the brominated intermediate with a pyrazole derivative under acidic or basic conditions to form the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and reduction: The methylsulfanyl group can be oxidized to a sulfone or reduced to a thiol, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation.

Scientific Research Applications

4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological studies: It can be used in studies to understand the interaction of small molecules with biological targets, aiding in the development of new therapeutic strategies.

Mechanism of Action

The mechanism of action of 4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s unique azetidine-methyl-benzoyl chain distinguishes it from simpler brominated pyrazoles. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Calculated logP (XLogP3) Key Features
Target Compound 4-Br, azetidine-methyl, 4-(methylsulfanyl)benzoyl ~338.17* ~2.2† Azetidine enhances rigidity; methylsulfanyl increases lipophilicity
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 4-Br, 3-OCH₃, 1-Ph 239.07 2.34 Methoxy group improves solubility; lacks azetidine
4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole 4-Br, 3-NO₂, 1-(4-methylbenzyl) 326.10 2.2 Nitro group enhances electrophilicity; no heterocyclic linker
4-Bromo-1-(tert-butyl)-1H-pyrazole 4-Br, 1-tert-butyl N/A Higher than target Bulky tert-butyl group increases steric hindrance
4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole 4-Br, azetidine-methyl, 4-fluorobenzoyl 338.17 N/A Fluorine substituent enhances electronic effects vs. methylsulfanyl

*Inferred from structural similarity to ; †Estimated based on nitro/benzyl analogs .

Key Observations:
  • Halogen Effects : Bromine at the 4-position is conserved across analogs, likely contributing to hydrophobic interactions in biological systems. Chloro derivatives (e.g., compound 4 in ) show reduced antimicrobial activity compared to bromo analogs, suggesting bromine’s superior van der Waals interactions .
  • Substituent Electronic Effects : The 4-(methylsulfanyl)benzoyl group provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in or the polar hydroxyl group in 4-bromo-3-hydroxy-1-phenyl-1H-pyrazole .
Key Observations:
  • Antimicrobial Activity : Brominated pyrazoles with thiazole or triazole moieties (e.g., ) often exhibit enhanced activity due to improved membrane penetration and target binding.
  • Hydrogen Bonding : The azetidine and benzoyl groups in the target compound may facilitate intermolecular hydrogen bonds (as seen in ), critical for protein-ligand interactions.

Spectroscopic and Crystallographic Insights

  • NMR Data : The target compound’s ¹H NMR would likely show distinct shifts for the azetidine protons (~3.5–4.0 ppm) and methylsulfanyl group (~2.5 ppm), differing from the methoxy (~3.8 ppm) or nitro substituents in analogs .
  • Crystal Packing : Analogous bromo-pyrazoles (e.g., ) exhibit intermolecular Br···Br contacts (~3.5 Å) and hydrogen bonds, which stabilize crystal lattices and may influence solubility .

Biological Activity

4-Bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is a novel compound that integrates a pyrazole core with an azetidine ring and a methylsulfanyl-benzoyl moiety. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H16BrN3OS\text{C}_{15}\text{H}_{16}\text{BrN}_3\text{OS}

This indicates the presence of bromine, sulfur, and nitrogen atoms, which are pivotal for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various bacterial strains. For instance, studies have demonstrated that pyrazoles can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting that 4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole may possess similar antimicrobial effects .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. A study highlighted that certain pyrazole compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Given the structural similarities, it is plausible that 4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole may also exhibit anti-inflammatory activity, potentially making it a candidate for treating inflammatory diseases .

Anticancer Potential

Compounds containing pyrazole rings have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. Preliminary data suggest that 4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole could influence pathways associated with cancer cell proliferation and survival .

The precise mechanisms through which 4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammation and microbial resistance.

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized pyrazole derivatives showing significant anti-inflammatory activity (up to 85% inhibition of TNF-α) at concentrations comparable to standard drugs .
Burguete et al. (2015)Reported antimicrobial activities against E. coli and S. aureus for certain pyrazoles, indicating potential for similar efficacy in 4-bromo derivatives .
Chovatia et al. (2017)Investigated pyrazole compounds for anti-tubercular properties; findings suggest a broad spectrum of activity against microbial strains .

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